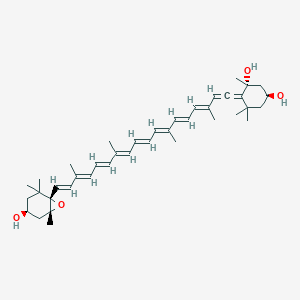

all-trans-Neoxanthin

描述

All-trans-Neoxanthin: is a carotenoid and xanthophyll found in plants and algae. It plays a crucial role in the photoprotective response of photosynthetic organisms to excessive light. This compound is an intermediate in the biosynthesis of the plant hormone abscisic acid and is involved in light stress response mechanisms .

准备方法

Synthetic Routes and Reaction Conditions: All-trans-Neoxanthin is synthesized from violaxanthin through a series of enzymatic reactions. The final step involves the conversion of violaxanthin to neoxanthin, catalyzed by neoxanthin synthase . The synthetic routes typically involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of carotenoids from plant tissues, followed by purification using HPLC. Recent advances in metabolic engineering and synthetic biology have enabled the mass production of carotenoids, including this compound, using engineered microorganisms .

化学反应分析

Types of Reactions: All-trans-Neoxanthin undergoes various chemical reactions, including isomerization, oxidation, and acid-catalyzed reactions. Isomerization can occur under the influence of light, heat, acids, and catalytic agents .

Common Reagents and Conditions:

Isomerization: Light, heat, acids, and catalytic agents.

Oxidation: Reactive oxygen species and other oxidizing agents.

Acid-Catalyzed Reactions: Bland acid treatment (e.g., ethereal or chloroformic hydrogen chloride) leads to the production of neochrome.

Major Products:

Isomerization: Formation of cis-isomers.

Oxidation: Various oxidized derivatives.

Acid-Catalyzed Reactions: Neochrome.

科学研究应用

Agricultural Applications

Photoprotection in Plants:

All-trans-neoxanthin serves a vital role in protecting plants from photodamage. It is involved in the xanthophyll cycle, which helps dissipate excess light energy as heat, thereby preventing oxidative stress under high light conditions. Research indicates that neoxanthin can enhance the resilience of crops to light stress, improving overall plant health and productivity. For instance, studies have shown that neoxanthin levels correlate with increased tolerance to environmental stressors such as drought and high light intensity .

Case Study: Tomato Mutant Analysis

A study on the tomato mutant nxd1 revealed the significance of neoxanthin in plant growth regulation. The research demonstrated that while the absence of neoxanthin did not significantly affect tomato fitness in field conditions, it highlighted the role of violaxanthin as a sufficient precursor for abscisic acid biosynthesis, essential for plant stress responses . This finding underscores the potential for manipulating carotenoid pathways to enhance crop resilience.

Health Applications

Antioxidant Properties:

this compound exhibits notable antioxidant activity, which can contribute to health benefits in humans. Its ability to scavenge free radicals may play a role in reducing oxidative stress-related diseases. Research has indicated that carotenoids like neoxanthin can potentially lower the risk of chronic diseases such as cardiovascular disease and certain cancers .

Bioactive Compounds:

Neoxanthin has been studied for its bioactive properties, including anti-inflammatory effects and potential anti-cancer activities. For example, certain studies have shown that carotenoids can induce apoptosis in cancer cells, suggesting a therapeutic potential for compounds like this compound in cancer treatment .

Environmental Applications

Bioremediation Potential:

Research has explored the use of this compound-producing organisms in bioremediation processes. The pigment's synthesis is often linked to the metabolic pathways of algae that can absorb heavy metals and other pollutants from water bodies. This application highlights neoxanthin's role not only as a pigment but also as part of a broader ecological strategy for environmental cleanup .

Data Summary Tables

作用机制

All-trans-Neoxanthin exerts its effects through its role in the photoprotective response of photosynthetic organisms. It helps dissipate excess light energy as heat, preventing the formation of reactive oxygen species that can damage the photosynthetic apparatus . The compound is also involved in the biosynthesis of abscisic acid, a plant hormone that regulates various physiological processes .

相似化合物的比较

9’-cis-Neoxanthin: Another isomer of neoxanthin with a cis configuration at the 9’ position.

Violaxanthin: A precursor in the biosynthesis of neoxanthin.

Zeaxanthin: A carotenoid involved in the xanthophyll cycle.

Uniqueness: All-trans-Neoxanthin is unique due to its specific role in photoprotection and its involvement in the biosynthesis of abscisic acid. Unlike 9’-cis-Neoxanthin, which is more abundant in plants, this compound accumulates in certain algae that lack a functional xanthophyll cycle .

生物活性

All-trans-neoxanthin is a significant carotenoid found primarily in dark green leafy vegetables and some algae. It belongs to the xanthophyll class of carotenoids, which are known for their antioxidant properties and roles in photosynthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes multiple conjugated double bonds, which contribute to its light-absorbing properties. Its chemical formula is C₃₃H₄₄O₇, and it is often found in association with other carotenoids such as lutein and violaxanthin.

Biological Activity

Antioxidant Properties

this compound exhibits potent antioxidant activity, which helps to neutralize free radicals in biological systems. This property is crucial for protecting cells from oxidative stress, a factor implicated in various chronic diseases.

Anticancer Effects

Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells. For instance, studies have shown that treatment with neoxanthin at concentrations of 20 μM for 72 hours significantly reduced cell viability in prostate cancer cell lines (PC-3, DU 145, LNCaP) to as low as 10.9% . These findings suggest a promising role for neoxanthin in cancer therapy.

Anti-inflammatory Effects

Neoxanthin has also been associated with anti-inflammatory effects. It may modulate inflammatory pathways, contributing to the reduction of chronic inflammation, which is linked to various diseases including cardiovascular conditions and cancer .

- Induction of Apoptosis : Neoxanthin has been shown to activate intrinsic apoptotic pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.

- Inhibition of Cell Proliferation : It suppresses DNA synthesis and cell growth, as evidenced by studies where neoxanthin treatment led to significant reductions in cell proliferation rates .

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), neoxanthin protects cellular components from oxidative damage .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Cell Lines : A study investigated the effect of this compound on prostate cancer cells, revealing a dose-dependent reduction in cell viability and significant apoptosis induction after 72 hours of treatment at 20 μM concentration .

- Animal Studies : In vivo studies demonstrated that after oral administration of neoxanthin in mice, it was absorbed into the bloodstream and liver, suggesting systemic bioavailability which is critical for potential therapeutic applications .

- Nutritional Impact : A study on dietary intake showed that higher levels of neoxanthin consumption were associated with improved antioxidant capacity in individuals consuming dark leafy greens .

Stability and Degradation

Research indicates that this compound exhibits good stability under various conditions compared to other carotenoids. For example, it demonstrated higher thermal degradation stability during storage in dark conditions compared to all-trans-antheraxanthin and all-trans-lutein . This stability is essential for maintaining its biological efficacy when used in supplements or functional foods.

属性

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYSRVSAJXTE-CLONMANBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415095 | |

| Record name | all-trans-Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30743-41-0 | |

| Record name | all-trans-Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。